
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyl group and a trimethoxyphenyl group attached to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylacetic acid derivatives under acidic or basic conditions to form the oxazole ring. The reaction is often catalyzed by reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It exhibits promising anti-cancer, anti-inflammatory, and anti-microbial properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to anti-cancer effects. Additionally, the compound may interact with other proteins involved in signal transduction pathways, contributing to its biological activities.
相似化合物的比较
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and exhibits similar anti-mitotic activity.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness: 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
89205-24-3 |
|---|---|
分子式 |
C19H18N2O5 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H18N2O5/c1-23-13-9-12(10-14(24-2)17(13)25-3)16-15(18(20)22)21-19(26-16)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,20,22) |
InChI 键 |
AHLPYPYPMMOUDM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


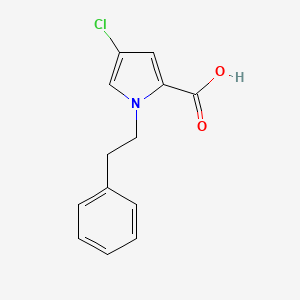
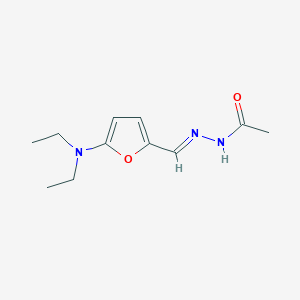
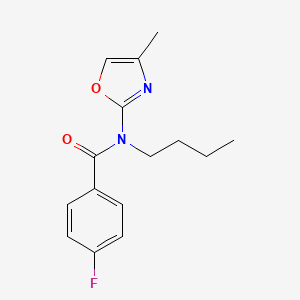
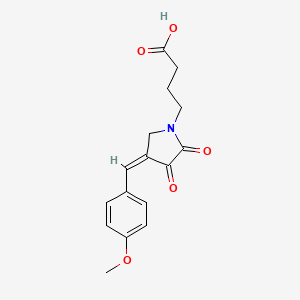
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
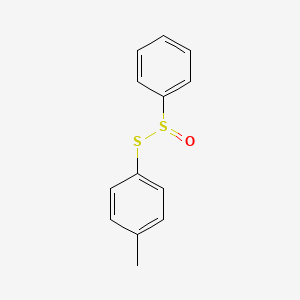
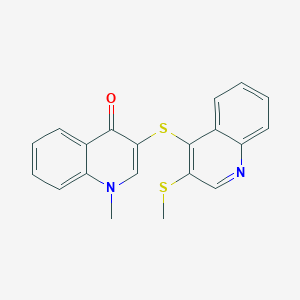
methyl butanoate](/img/structure/B12883359.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
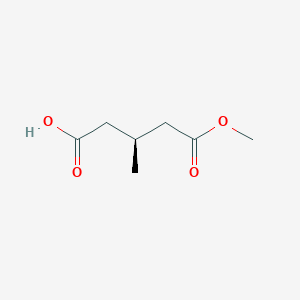
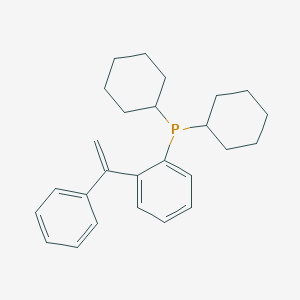
![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
